Home > Products > Screening Compounds P27306 > 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride
3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride - 1803609-10-0

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

Catalog Number: EVT-2869969
CAS Number: 1803609-10-0
Molecular Formula: C10H22Cl2N2O
Molecular Weight: 257.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate

Compound Description: This compound is a brominated derivative of the potent opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl). It was researched in the context of determining its absolute configuration to assign the proper configuration of ohmefentanyl stereoisomers [].

N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

Compound Description: Similar to the previous compound, this is another brominated derivative of ohmefentanyl investigated for its absolute configuration in relation to ohmefentanyl stereoisomers [].

4-((5-(Decylthio)-4-methyl-4-H-1,2,4-triazol-3-yl)methyl)morpholine

Compound Description: This compound is recognized for its potential as an active pharmaceutical ingredient in antimicrobial and antifungal drugs [, ]. Research has focused on developing a spectrophotometric method for its quantitative determination in medicinal ointments []. Additionally, studies have investigated its mutagenic effects and carcinogenicity to ensure its safety and efficacy in treating fungal skin pathologies [].

(2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one

Compound Description: Developed as a potent and selective inhibitor of Vps34, a lipid kinase implicated in cancer development []. It exhibits strong inhibitory activity against Vps34 and demonstrates favorable pharmacological properties in preclinical studies.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

Compound Description: This indole derivative was identified as a dual inhibitor of cholinesterase and monoamine oxidase []. It was designed based on the structure of a previously known inhibitor, highlighting the importance of structure-activity relationship studies in drug discovery.

Overview

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a synthetic compound that belongs to the class of morpholine derivatives. Morpholines are cyclic amines that are significant in organic chemistry due to their diverse applications in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a piperidine ring, which enhances its biological activity and potential therapeutic uses. The molecular formula for 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is C10H18Cl2N2OC_{10}H_{18}Cl_2N_2O .

Synthesis Analysis

Methods

The synthesis of 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves several steps, including:

  1. Formation of the Morpholine Ring: This can be achieved through the reaction of 2-aminoethanol with an appropriate carbonyl compound under acidic conditions to form a morpholine derivative.
  2. Piperidine Substitution: The introduction of the piperidine moiety is usually done via nucleophilic substitution reactions where a piperidine derivative reacts with the morpholine intermediate.
  3. Dihydrochloride Salt Formation: The final step involves protonation with hydrochloric acid to yield the dihydrochloride salt, which enhances solubility and stability .

Technical Details

The synthesis can be optimized using various catalysts and solvents to improve yield and purity. Reaction conditions such as temperature, time, and concentration are critical for achieving the desired product characteristics.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride features a morpholine ring substituted with a methyl group and a piperidine group.

Data

  • Molecular Weight: 236.18 g/mol
  • Molecular Formula: C10H18Cl2N2OC_{10}H_{18}Cl_2N_2O
  • Structural Representation: The compound can be represented using SMILES notation as CC1CN(CCN2CCCCC2)CCOC1.Cl.Cl .
Chemical Reactions Analysis

Reactions

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: As a dihydrochloride salt, it can readily dissociate in solution, allowing for acid-base interactions.
  3. Condensation Reactions: It can also engage in condensation reactions with carbonyl compounds to form more complex structures .

Technical Details

These reactions are often facilitated by specific reaction conditions, such as temperature and solvent choice, which influence the reaction kinetics and thermodynamics.

Mechanism of Action

Process

The mechanism of action for 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is primarily linked to its interaction with neurotransmitter systems in the central nervous system. It may modulate synaptic transmission by acting on receptors or enzymes associated with neurotransmitter release and uptake.

Data

Research indicates that compounds with similar structures exhibit activity at various receptor sites, potentially influencing dopaminergic and serotonergic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its ionic nature as a dihydrochloride salt.

Chemical Properties

  • Melting Point: Approximately 200 °C (decomposes).
  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to its salt form .
Applications

Scientific Uses

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders.
  2. Research Tools: Used in studies exploring the mechanisms of action of various neurotransmitters.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds .
Synthetic Methodologies and Optimization for 3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

Catalytic Hydrogenation Approaches for Piperidine-Morpholine Scaffold Assembly

Catalytic hydrogenation serves as a pivotal step in constructing the piperidine-morpholine scaffold of 3-methyl-4-(piperidin-4-yl)morpholine dihydrochloride. This method typically employs noble metal catalysts under hydrogen pressure to reduce enamine or imine intermediates generated during reductive amination. In situ hydrogenation protocols enable direct conversion of benzyl-protated precursors to the target amine without isolation of intermediates. Platinum oxide (PtO₂) and palladium hydroxide (Pd(OH)₂/C) demonstrate superior efficiency in hydrogenolytic debenzylation compared to standard palladium on carbon (Pd/C), achieving near-quantitative conversions (>98%) at moderate hydrogen pressures (1–3 MPa). Reaction kinetics analysis reveals complete deprotection within 4–6 hours at 25–40°C in alcoholic solvents, with catalyst loadings optimized at 5–10 wt% relative to substrate [1] .

Table 1: Catalyst Performance Comparison in Hydrogenolytic Deprotection

Catalyst TypeLoading (wt%)Temperature (°C)H₂ Pressure (MPa)Conversion (%)
Pd/C (10%)15251.078
Pd(OH)₂/C5403.0>99
PtO₂8302.598
Pt/Al₂O₃10502.095

Palladium- and Platinum-Mediated Cross-Coupling Strategies

Palladium- and platinum-catalyzed cross-coupling methodologies enable precise functionalization of the piperidine ring prior to morpholine hybridization. Patent literature details Suzuki-Miyaura couplings utilizing 4-bromo-1-Boc-piperidine with morpholine boronic esters, though applicability to 3-methyl variants necessitates tailored ligand systems. Platinum-based catalysts (e.g., Pt/Al₂O₃) exhibit enhanced chemoselectivity in hydrogen-mediated reductive aminations, minimizing over-reduction byproducts during scaffold assembly. Critical to success is the exclusion of oxygen and moisture, achieved through degassed solvents (anhydrous THF, toluene) and inert atmosphere operations. Catalyst recycling studies indicate Pt/Al₂O₃ maintains >90% activity over three cycles when washed with acetic acid reactivation [1] .

Table 2: Metal-Catalyzed Reaction Parameters for Key Intermediates

Reaction TypeCatalystLigandSolventTime (h)Yield (%)
Reductive AminationPt/Al₂O₃NoneToluene892
Suzuki CouplingPd(PPh₃)₄AsPh₃Dioxane/H₂O1265*
Hydrogenolytic DebenzylPd(OH)₂/CNoneMeOH6>99
Low yield due to competing protodeboronation

Reductive Amination for Morpholine-Piperidine Hybridization

Morpholine-piperidine hybridization via reductive amination constitutes the most efficient route to 3-methyl-4-(piperidin-4-yl)morpholine. The process condenses 3-methylpiperidin-4-one with morpholine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE), achieving 85–90% yields at ambient temperature within 24 hours. Critical parameter optimization revealed that:

  • Morpholine stoichiometry: ≥5 equivalents suppress enamine formation and drive complete iminium reduction
  • Acid additives: 1% acetic acid accelerates iminium ion formation but requires pH control to prevent N-demethylation
  • Temperature: Reactions below 20°C minimize ketone reduction byproducts (<2%)Post-reaction workup employs aqueous sodium carbonate extraction followed by solvent evaporation, yielding the tertiary amine as a free base suitable for salt formation. This method circumvents the need for transition metals, simplifying purification [1] .

Debzylation Techniques in Protecting Group Chemistry

Benzyl group deprotection stands as a critical transformation in piperidine-morpholine synthesis, particularly for N-protected precursors like 1-benzyl-3-methylpiperidin-4-one. Catalytic hydrogenolysis using Pd(OH)₂/C in methanol achieves near-quantitative debenzylation (>99% conversion) at 40°C under 3 MPa H₂. Acid-mediated deprotection alternatives (e.g., HBr/AcOH) generate hydrobromide salts but risk ether cleavage in the morpholine moiety. Kinetic studies comparing catalysts revealed Pd(OH)₂/C achieves complete debenzylation in 4 hours versus 8–12 hours for Pd/C, attributed to enhanced water tolerance and reduced catalyst poisoning. Post-hydrogenolysis, free base isolation involves filtration, solvent evaporation, and immediate hydrochloride salt formation to prevent amine oxidation [1] [2].

Solvent Selection and Reaction Kinetics in Multi-Step Synthesis

Solvent polarity profoundly impacts reaction rates and byproduct profiles throughout the synthetic sequence:

  • Reductive amination: Dichloroethane (DCE) optimizes iminium formation kinetics while suppressing dialkylation
  • Catalytic hydrogenation: Methanol/water (9:1) mixtures enhance catalyst dispersion and hydrogen solubility
  • Enamine dehydration: Toluene enables azeotropic water removal, driving dehydration equilibriaReaction kinetic profiling via GC-MS identified rate-determining steps: (1) iminium formation during reductive amination (k = 0.18 h⁻¹ in DCE), and (2) hydrogen mass transfer in catalytic debenzylation. Mixed solvent systems (e.g., THF/H₂O) accelerate hydrogenation 2.3-fold compared to anhydrous methanol due to improved substrate solubility. Crucially, solvent residues in the final dihydrochloride must be controlled below ICH Q3C limits through azeotropic distillation with n-heptane [1] [6].

Table 3: Solvent Effects on Key Reaction Steps

Reaction StepOptimal SolventReaction Rate (k, h⁻¹)Byproduct Formation (%)
Reductive AminationDCE0.18<3 (dialkylation)
Catalytic DebenzylationMeOH/H₂O (9:1)0.42<1 (deoxygenation)
Salt Formationi-PrOH/EtOAc (1:3)N/A0.5 (solvent inclusion)
RecrystallizationEtOH/H₂O (4:1)N/A<0.1 (impurities)

Recrystallization and Purification Protocols for Salt Derivatives

Final dihydrochloride purification employs recrystallization from ethanol/water (4:1 v/v) or isopropanol/ethyl acetate mixtures, yielding pharmaceutical-grade material (>99.5% purity by HPLC). Critical parameters include:

  • Acid stoichiometry: 2.05 equivalents HCl ensures complete salt formation without free acid contamination
  • Cooling profile: Linear cooling from 60°C to 0°C at 5°C/hour generates large crystals ideal for filtration
  • Seed crystals: Added at 45°C to induce controlled nucleationProcess analytical technology (PAT) monitoring via FTIR confirms crystalline dihydrochloride formation through characteristic N⁺-H stretches at 2700–2500 cm⁻¹. Residual solvent analysis by GC-MS must confirm ethanol <500 ppm and water <1.0% to meet ICH guidelines. Alternative purification via silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1) serves for analytical samples but proves impractical for bulk production [6] .

Table 4: Recrystallization Conditions vs. Product Quality

Solvent SystemCrystallization Temp (°C)Purity (%)Yield (%)Residual Solvents (ppm)
EtOH/H₂O (4:1)0–599.785EtOH: 220; H₂O: 0.8%
i-PrOH/EtOAc (1:3)-10 to 099.578i-PrOH: 310; EtOAc: 480
MeCN/H₂O (3:1)0–598.990MeCN: 410; H₂O: 1.2%

Properties

CAS Number

1803609-10-0

Product Name

3-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

IUPAC Name

3-methyl-4-piperidin-4-ylmorpholine;dihydrochloride

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.2

InChI

InChI=1S/C10H20N2O.2ClH/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H

InChI Key

GEXNZXJVSSUMED-UHFFFAOYSA-N

SMILES

CC1COCCN1C2CCNCC2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.